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Trimethylolpropane propoxylate triacrylate - 53879-54-2

Trimethylolpropane propoxylate triacrylate

Catalog Number: EVT-3563186
CAS Number: 53879-54-2
Molecular Formula: C24H38O9
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trimethylolpropane Propoxylate Triacrylate (TPT) is a multi-functional acrylate monomer widely used in polymer chemistry and material science. [, , , , ] Its structure features three acrylate functional groups, making it highly reactive and versatile for various polymerization reactions. This characteristic allows for the creation of crosslinked polymer networks with tailored properties.

Future Directions
  • Tailoring Porous Polymer Properties: Further research can focus on exploring different combinations of diamines/dithiols and reaction conditions to fine-tune the porosity, surface area, and mechanical properties of the resulting porous polymers. []
  • Enhancing Electrolyte Performance: Continued research on optimizing the composition and fabrication process of TPT-based solid electrolytes can lead to improved ionic conductivity, mechanical strength, and interfacial stability in lithium-ion batteries. [, ]
Overview

Trimethylolpropane propoxylate triacrylate is a multifunctional acrylate monomer derived from trimethylolpropane and propylene oxide. It is recognized for its utility in various industrial applications, particularly in the production of polymers and coatings that require rapid curing under ultraviolet light or electron beam irradiation. The compound's chemical structure allows it to participate in cross-linking reactions, making it valuable in formulating durable materials.

Source and Classification

This compound is classified as an acrylate ester, specifically a triacrylate, which indicates that it possesses three acrylate functional groups. Its chemical formula is C18H26O6C_{18}H_{26}O_{6}, and it has an average molecular weight of approximately 644 g/mol. The compound is often used in formulations for inks, coatings, adhesives, and sealants due to its excellent reactivity and mechanical properties.

Synthesis Analysis

Methods

The synthesis of trimethylolpropane propoxylate triacrylate typically involves the alkoxylation of trimethylolpropane followed by esterification with acrylic acid. Various methods have been proposed for its production:

  1. Esterification Process: This involves reacting alkoxylated trimethylolpropane with acrylic acid in the presence of a catalyst. The reaction conditions typically include heating to temperatures between 70-120°C under a nitrogen atmosphere to facilitate reflux and dehydration .
  2. Clean Production Method: A notable method emphasizes environmental sustainability by minimizing waste and allowing for the reuse of neutralization water. This method includes esterification followed by neutralization, absorption, and filtration processes to yield a high-purity product .

Technical Details

The synthesis can be performed in large-scale reactors where precise control over temperature, pressure, and reactant ratios is maintained to optimize yield and purity. The final product's quality is assessed through various analytical techniques to ensure compliance with industry standards.

Molecular Structure Analysis

Structure

Trimethylolpropane propoxylate triacrylate features a backbone derived from trimethylolpropane with three acrylate groups attached. The molecular structure can be represented as follows:

Structure  CH2 C OH C CH3 )C(O)(C(O)(C(O)) 3\text{Structure }\text{ CH}_2\text{ C OH C CH}_3\text{ })C(O)(C(O)(C(O))\text{ }_3

Data

  • Molecular Formula: C18H26O6C_{18}H_{26}O_{6}
  • Average Molecular Weight: ~644 g/mol
  • CAS Number: 15625-89-5
Chemical Reactions Analysis

Reactions

Trimethylolpropane propoxylate triacrylate participates in several key reactions:

  1. Photopolymerization: Under ultraviolet light, the acrylate groups undergo polymerization, leading to the formation of cross-linked networks that enhance material strength and durability.
  2. Michael Addition Reactions: This monomer can also be involved in Michael addition reactions with amines or thiols to create porous polymers or hydrogels for specific applications .

Technical Details

The reactivity of the acrylate groups allows for rapid curing processes, making this compound suitable for applications requiring quick turnaround times in manufacturing.

Mechanism of Action

Process

The mechanism of action primarily involves the photopolymerization of the acrylate functional groups. Upon exposure to ultraviolet light, the following occurs:

  1. Initiation: Photoinitiators absorb UV light and generate free radicals.
  2. Propagation: Free radicals react with the acrylate double bonds, forming new radicals that continue to react with other acrylate molecules.
  3. Termination: The process concludes when two radicals combine or when a radical reacts with an inhibitor.

Data

This mechanism results in a rapid increase in viscosity followed by gelation, leading to a solid polymer network that exhibits enhanced mechanical properties.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Liquid
  • Appearance: Transparent to slightly yellow liquid
  • Viscosity: Approximately 88 cps at 25°C .

Chemical Properties

  • Reactivity: Highly reactive due to multiple acrylate groups
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Stable under normal storage conditions but sensitive to moisture and light.
Applications

Trimethylolpropane propoxylate triacrylate has diverse applications across various industries:

  • Coatings and Inks: Used in ultraviolet-curable coatings for wood, metal, and plastic surfaces.
  • Adhesives: Serves as a component in high-performance adhesives due to its strong bonding capabilities.
  • Sealants: Employed in anaerobic sealants that cure without air exposure.
  • Photopolymers: Integral in photopolymer systems for flexographic printing plates and photoresists.
  • Construction Materials: Utilized in polymer-modified concrete and structural composites for enhanced durability.
Synthesis and Manufacturing Methodologies of Trimethylolpropane Propoxylate Triacrylate (TMPPA)

Propoxylation Techniques in TMPPA Synthesis

The synthesis of trimethylolpropane propoxylate triacrylate (TMPPA) initiates with the propoxylation of trimethylolpropane (TMP), a step that forms the polyether backbone critical for the compound’s final properties. This alkoxylation reaction involves the sequential addition of propylene oxide (PO) to TMP’s three hydroxyl groups under controlled conditions. Industrially, this is typically conducted in batch reactors at temperatures of 100–150°C and pressures of 3–5 bar to maintain PO in liquid phase. The reaction is highly exothermic (ΔH ≈ −92 kJ/mol), necessitating precise thermal management to prevent runaway reactions and byproduct formation [5].

Reaction Mechanisms of Propylene Oxide Addition to Trimethylolpropane

The propoxylation follows a nucleophilic ring-opening mechanism. Under basic catalysis (e.g., KOH), TMP’s alkoxide ions attack the less sterically hindered carbon of the epoxide ring in PO, resulting in chain elongation. The reaction proceeds via an SN2 pathway, where the regioselectivity favors primary alkoxide formation. Key factors influencing the reaction kinetics include:

  • Temperature: Rates increase exponentially above 100°C, but temperatures >150°C risk thermal degradation.
  • Catalyst concentration: Optimal at 0.2–0.5 wt% of KOH relative to TMP.
  • PO feeding strategy: Gradual addition mitigates heat accumulation and improves oligomer distribution uniformity [1] [5].

Table 1: Impact of Reaction Conditions on Propoxylation Kinetics

Temperature (°C)Catalyst (wt% KOH)Reaction Time (h)PO Conversion (%)
1100.35.585
1300.33.098
1300.52.299

Computational studies using Density Functional Theory (DFT) reveal that the energy barrier for PO ring-opening is ~125 kJ/mol without catalysts. Acidic conditions reduce this barrier by ~40 kJ/mol through protonation of the epoxide oxygen, enhancing electrophilicity [1].

Catalytic Systems for Controlled Propoxylation

Catalyst selection governs the molecular weight distribution (MWD), reaction rate, and byproduct formation. Traditional homogeneous catalysts (e.g., KOH, NaOH) generate Flory-type oligomer distributions with polydispersity indices (PDI) >1.2. In contrast, advanced catalysts enable narrower MWD (PDI <1.1):

  • Heterogeneous catalysts: MgO-Al2O3 composites (e.g., MCT-09) facilitate bifunctional catalysis, where Lewis acid sites activate PO and basic sites deprotonate TMP. This reduces unreacted alcohol to <7 wt% vs. 15 wt% with KOH [2].
  • Lewis acids: SnCl4 or Mg(ClO4)2 promote cationic polymerization, but risk polyether cyclization.
  • N-Heterocyclic carbene (NHC) complexes: Pd- or Ru-based systems enable room-temperature propoxylation but face scalability constraints [10].

Table 2: Catalytic Performance in TMP Propoxylation

CatalystPDIUnreacted TMP (wt%)Byproducts (wt%)Productivity (kg·L⁻¹·h⁻¹)
KOH1.2516.31.50.8
MCT-09 (MgO-Al2O3)1.087.14.41.2
SnCl41.155.11.41.5

Microreactor technologies enhance catalytic efficiency by intensifying mass/heat transfer. For example, coiled tubular reactors (L/D >1,400) operated at 120 bar and 190°C achieve 99.6% PO conversion in 200 seconds—50x faster than batch reactors [5].

Post-Functionalization Strategies for Acrylate Group Incorporation

Following propoxylation, the intermediate trimethylolpropane propoxylate (TMPP) undergoes esterification with acrylic acid (AA) to introduce polymerizable acrylate groups. This step employs:

  • Acid catalysts: p-Toluenesulfonic acid (PTSA, 4–8 wt%) or methanesulfonic acid.
  • Inhibitors: Hydroquinone or 2,5-di-tert-butylhydroquinone (0.06–0.1 wt%) to prevent Michael addition or radical polymerization.
  • Azeotropic distillation: Toluene or cyclohexane removes water via Dean-Stark apparatus, driving equilibrium toward ester formation [4] [9].

The reaction mechanism involves nucleophilic acyl substitution:

  • Protonation of AA’s carbonyl oxygen by PTSA.
  • Nucleophilic attack by TMPP’s alkoxide.
  • Elimination of water.

Critical parameters include:

  • Molar ratio: AA:TMPP ≥ 3:1 to ensure complete esterification.
  • Temperature: 90–110°C; higher temperatures accelerate AA homopolymerization.
  • Residence time: 6–10 hours for >98% conversion [4].

Post-synthesis purification involves:

  • Alkaline washing: 5% Na2CO3 to neutralize residual AA and PTSA.
  • Vacuum distillation: Removes solvents and low-boiling impurities.
  • Adsorbent filtration: Activated clay or alumina minimizes color bodies and metal ions [6] [9].

Scalability Challenges in Industrial Production

Scaling TMPPA synthesis introduces multifaceted engineering challenges:

Thermal Management:The combined propoxylation/esterification process releases >200 kJ/mol heat. In batch reactors (>10 kL), thermal inertia causes hot spots exceeding 200°C, triggering:

  • Oligomer degradation: Yellowing from unsaturated carbonyls.
  • Acrylate polymerization: Gel formation, reducing yield.Solutions include:
  • Jacketed reactors with turbulent cooling (e.g., Reynolds number >104).
  • Segmented PO addition: ≤5% of total per hour to limit temperature spikes [5] [8].

Reactor Configuration:Traditional batch systems face low productivity (<0.5 kg·L⁻¹·h⁻¹) due to sequential charging, reaction, and discharge cycles. Continuous systems offer superior efficiency:

  • Tubular reactors: Enable plug-flow conditions, reducing reaction time by 70%.
  • Microreactors: Enhance heat transfer (kW·m⁻2·K⁻1) but face fouling from viscous TMPPA (>500 cP) [5].

Table 3: Reactor Configurations for Industrial TMPPA Production

Reactor TypeProductivity (kg·L⁻¹·h⁻¹)Residence TimeTemperature ControlScalability
Batch (5 m³)0.3–0.58–12 hModerateHigh
Tubular (Coiled)1.5–2.015–150 sExcellentMedium
Microreactor3.0–4.0200 sExceptionalLow (Numbering-up)

Process Integration:

  • Catalyst removal: Heterogeneous catalysts (e.g., MCT-09) simplify filtration vs. homogeneous KOH neutralization.
  • Quality consistency: Advanced Process Analytical Technology (PAT) like inline FTIR monitors acrylate conversion in real-time.
  • Waste minimization: Toluene from azeotropic distillation is recycled via condensation, reducing VOC emissions [4] [8].

Economic Viability:

  • Raw material costs: PO and AA account for >60% of production expenses.
  • Energy consumption: Continuous processes reduce energy usage by 40% versus batch [5] [8].

Properties

CAS Number

53879-54-2

Product Name

Trimethylolpropane propoxylate triacrylate

IUPAC Name

3-[2,2-bis(3-prop-2-enoyloxypropoxymethyl)butoxy]propyl prop-2-enoate

Molecular Formula

C24H38O9

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C24H38O9/c1-5-21(25)31-15-9-12-28-18-24(8-4,19-29-13-10-16-32-22(26)6-2)20-30-14-11-17-33-23(27)7-3/h5-7H,1-3,8-20H2,4H3

InChI Key

NCNNNERURUGJAB-UHFFFAOYSA-N

SMILES

CCC(COCCCOC(=O)C=C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C

Canonical SMILES

CCC(COCCCOC(=O)C=C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C

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